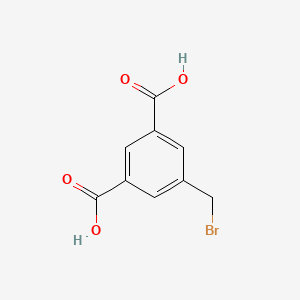
5-(Bromomethyl)isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)isophthalic acid is an organic compound with the molecular formula C9H7BrO4 It is a derivative of isophthalic acid, where a bromomethyl group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)isophthalic acid typically involves the bromination of isophthalic acid derivatives. One common method is the bromination of methyl isophthalate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the recycling of solvents and reagents to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
5-(Bromomethyl)isophthalic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Various substituted isophthalic acid derivatives.
Oxidation: 5-Carboxyisophthalic acid.
Reduction: 5-Methylisophthalic acid.
科学的研究の応用
5-(Bromomethyl)isophthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a linker in bioconjugation reactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and polymeric materials with specific properties.
作用機序
The mechanism of action of 5-(Bromomethyl)isophthalic acid depends on the specific application. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid group through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the addition of hydrogen atoms.
類似化合物との比較
Similar Compounds
5-Bromoisophthalic acid: Similar structure but lacks the methyl group.
5-Methylisophthalic acid: Similar structure but lacks the bromine atom.
Isophthalic acid: Parent compound without any substituents.
Uniqueness
5-(Bromomethyl)isophthalic acid is unique due to the presence of both a bromine atom and a methyl group on the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar compounds. The bromomethyl group provides a reactive site for further functionalization, while the carboxylic acid groups offer opportunities for coordination with metals and other species.
特性
分子式 |
C9H7BrO4 |
|---|---|
分子量 |
259.05 g/mol |
IUPAC名 |
5-(bromomethyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H7BrO4/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
InChIキー |
YURYXANPFWEPEI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


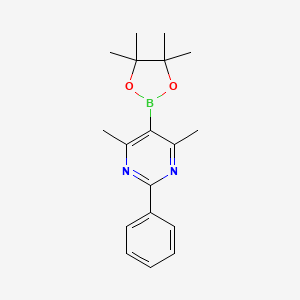
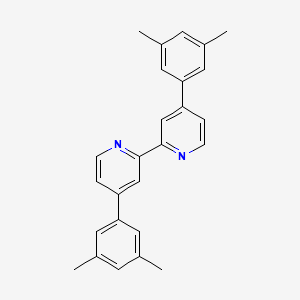
![[4-(4-Fluorophenyl)-4-oxobutyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13365414.png)
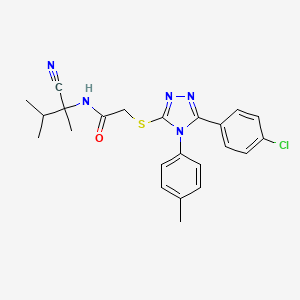
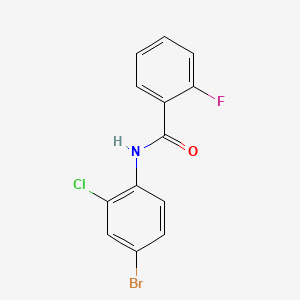
![3-[(Ethylsulfanyl)methyl]-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365432.png)
![4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B13365440.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-oxo-4-(thiophen-2-yl)butanoate](/img/structure/B13365445.png)
![3-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13365452.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B13365468.png)
![6-(6-Methylpyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365478.png)
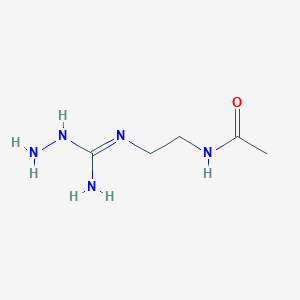
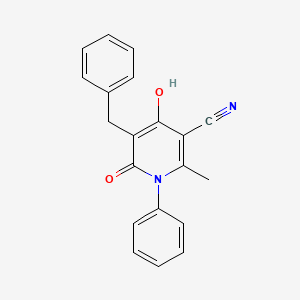
![4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol](/img/structure/B13365486.png)
